![molecular formula C15H20O4 B1661265 Umbellifolide CAS No. 89026-40-4](/img/structure/B1661265.png)
Umbellifolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umbellifolide belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Umbellifolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, umbellifolide is primarily located in the cytoplasm. Outside of the human body, umbellifolide can be found in herbs and spices and tea. This makes umbellifolide a potential biomarker for the consumption of these food products.
Scientific Research Applications
Structural and Conformational Insights
- Umbellifolide, a 4,5-secoeudesmane derivative found in nature, exhibits a unique structure and conformation as determined through X-ray analysis and physical methods. It exists in both solution and solid state as a θ= 60° boat cyclohexanone rotamer. The exo-methylene γ-lactone group, which is cis-closed at C(8), is almost planar (Appendino et al., 1984).
Synthesis from Natural Sources
- Umbellifolide has been successfully synthesized from natural eudesmane derivatives, which were initially prepared from (-)-artemisin. This synthesis showcases its potential for large-scale production and application in various fields (Marco & Carda, 1987).
Pharmacological Potential in Traditional Medicine
- Ligusticum chuanxiong Hort, which contains umbellifolide, is known for its medicinal properties. Extensive research over the past decade highlights its role in cardiovascular and cerebrovascular effects, antioxidation, neuroprotection, antifibrosis, antinociception, anti-inflammation, and antineoplastic activity. This underscores the broad medicinal potential of umbellifolide-containing plants (Ran et al., 2011).
Transdermal Applications and Anti-inflammatory Properties
- A study developed a matrix film loaded with umbellifolide for transdermal application. The findings indicated enhanced transdermal permeation and significant anti-inflammatory potential, suggesting its application in topical therapeutic formulations (Telange et al., 2019).
Antioxidant Effects
- Umbellifolide has shown promising antioxidant effects in streptozotocin-induced diabetic rats, reducing lipid peroxidation and enhancing antioxidants' status. This indicates its potential use as a natural antioxidant agent in various health-related applications (Ramesh & Pugalendi, 2006).
Fluorogenic Substrates in Biochemical Assays
- Umbellifolide derivatives have been used as fluorogenic substrates for lipases and esterases in biochemical assays, showcasing its utility in laboratory research and diagnostics (Sicart et al., 2007).
Role in Membrane Fatty Acid Composition
- In studies involving diabetic rats, umbellifolide demonstrated a protective effect on membrane fatty acid composition, suggesting its potential role in managing diabetes-related complications (Ramesh et al., 2007).
Cosmetic Applications
- Research on Glehnia littoralis, which contains umbellifolide, indicated its potential in cosmetic applications, particularly for skin-whitening and anti-wrinkle properties (Choe et al., 2019).
properties
CAS RN |
89026-40-4 |
---|---|
Product Name |
Umbellifolide |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-methyl-3-methylidene-6-(4-oxopentyl)-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione |
InChI |
InChI=1S/C15H20O4/c1-9(16)5-4-6-15(3)8-12-11(7-13(15)17)10(2)14(18)19-12/h11-12H,2,4-8H2,1,3H3 |
InChI Key |
MIRSLSRVCIOISZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C |
Canonical SMILES |
CC(=O)CCCC1(CC2C(CC1=O)C(=C)C(=O)O2)C |
melting_point |
113°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.